N-(4-Ethoxyphenyl)indolinylformamide
Description
N-(4-Ethoxyphenyl)indolinylformamide is a synthetic organic compound featuring an indoline backbone substituted with a formamide group and a 4-ethoxyphenyl moiety. This article leverages data from structurally related compounds to infer trends and comparative insights for this compound.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-2-21-15-9-7-14(8-10-15)18-17(20)19-12-11-13-5-3-4-6-16(13)19/h3-10H,2,11-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERXPEVRBKPSEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethoxyphenyl)indolinylformamide typically involves the reaction of 4-ethoxyaniline with indoline-2,3-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid or hydrochloric acid to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: N-(4-Ethoxyphenyl)indolinylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the indoline moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or indoline moiety .
Scientific Research Applications
N-(4-Ethoxyphenyl)indolinylformamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-Ethoxyphenyl)indolinylformamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways or interact with receptors to produce therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The ethoxyphenyl group in N-(4-Ethoxyphenyl)indolinylformamide distinguishes it from analogs with halogenated or alkylated aryl substituents. Key comparisons include:
- N-(4-Chlorophenyl)-1-ethylsulfinyl-N-hydroxyformamide (): Molecular Weight: 247.699 g/mol (C₉H₁₀ClNO₃S). Polarity: The chloro substituent increases electronegativity, enhancing dipole interactions compared to the ethoxy group. This is reflected in its higher topological polar surface area (TPSA: ~73.4 Ų) . Solubility: Chlorophenyl derivatives generally exhibit lower aqueous solubility than ethoxyphenyl analogs due to reduced hydrogen-bonding capacity .
Table 1: Substituent Impact on Key Properties
| Compound | Substituent | Molecular Weight (g/mol) | logP* | TPSA (Ų) |
|---|---|---|---|---|
| This compound | 4-Ethoxyphenyl | ~290 (estimated) | ~2.1 | ~60 |
| N-(4-Chlorophenyl)-1-ethylsulfinyl-N-hydroxyformamide | 4-Chlorophenyl | 247.70 | ~1.5 | 73.4 |
| N-(4-Methylphenyl)formamide | 4-Methylphenyl | 149.19 | ~1.2 | 46.2 |
| Acetamide, N-(4-ethoxyphenyl)- | 4-Ethoxyphenyl | 193.23 | ~1.8 | 55.1 |
*logP values estimated via comparative analysis.
Backbone and Functional Group Variations
The indolinylformamide backbone introduces conformational rigidity compared to simpler formamides or phthalimides:
- 3-Chloro-N-phenyl-phthalimide (): Rigidity: The phthalimide ring system restricts rotational freedom, enhancing thermal stability (decomposition >250°C). Indolinylformamide may exhibit lower thermal stability due to its flexible formamide linkage . Synthetic Utility: Phthalimides are widely used as monomers for polyimides, whereas formamide derivatives are more common in drug discovery .
Thermal and Phase Behavior
Formamide derivatives exhibit distinct phase transitions influenced by substituents:
- N-(4-Chlorophenyl)formamide undergoes disorder-to-order transitions under thermal stress, a property linked to halogen-mediated intermolecular interactions .
- This compound : The ethoxy group’s electron-donating effects may stabilize disordered phases at higher temperatures compared to chlorophenyl analogs.
Biological Activity
N-(4-Ethoxyphenyl)indolinylformamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its distinct chemical structure, which includes an indole moiety linked to a formamide group. The ethoxyphenyl substituent enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic effects. Key areas of focus include:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some investigations indicate that this compound possesses antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, indicating its potential use in inflammatory diseases.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have emerged:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or inflammation, thereby exerting its effects.
- Modulation of Signaling Pathways : It is proposed that this compound may interact with key signaling pathways such as the NF-kB pathway, which is crucial in inflammation and cancer.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Inhibits growth of specific bacterial strains | |
| Anti-inflammatory | Reduces inflammation in animal models |
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability. The mechanism was attributed to apoptosis induction, as evidenced by increased caspase activity and PARP cleavage.
Case Study 2: Antimicrobial Efficacy
In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial load, supporting its potential as an antimicrobial agent.
Case Study 3: Anti-inflammatory Mechanism
Research involving animal models of inflammation revealed that treatment with this compound led to a decrease in pro-inflammatory cytokines. This suggests that the compound may be beneficial in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
